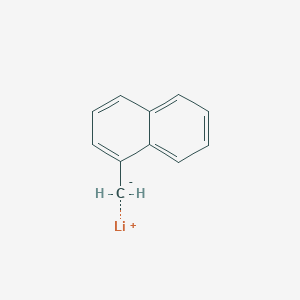

Lithium (naphthalen-1-yl)methanide

Description

Properties

CAS No. |

36456-28-7 |

|---|---|

Molecular Formula |

C11H9Li |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

lithium;1-methanidylnaphthalene |

InChI |

InChI=1S/C11H9.Li/c1-9-5-4-7-10-6-2-3-8-11(9)10;/h2-8H,1H2;/q-1;+1 |

InChI Key |

UEFQXQJSGVRAOC-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-]C1=CC=CC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Aggregation States and Structural Considerations

Organolithium compounds typically exist as clusters both in solid state and in solution. This tendency to aggregate significantly influences their reactivity and preparation methods. For instance, butyllithium forms tetrameric clusters in ether and hexameric clusters in cyclohexane. These aggregation states are crucial considerations when designing synthetic routes for lithium (naphthalen-1-yl)methanide, as the solvent choice directly impacts the structure and reactivity of the intermediates.

Solvent Effects on Reaction Kinetics

The choice of solvent significantly impacts the preparation of organolithium compounds, including this compound. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly employed due to their ability to coordinate with lithium cations, thereby breaking up aggregate structures and enhancing reactivity. Studies on similar organolithium reactions have shown that the observed rate constant (kobs) varies non-linearly with organolithium concentration, largely due to solvent-dependent aggregation equilibria.

Table 1: Solvent Effects on Reactivity of Organolithium Compounds

| Solvent Composition | Rate Constant (k₂ × 10⁻³ M⁻¹s⁻¹) | Aggregation State |

|---|---|---|

| 100% THF | 1.50 | Predominantly dimeric |

| 75% THF | 1.67 | Mixed dimeric/tetrameric |

| 50% THF | 1.16 | Increasingly tetrameric |

| THF/hexanes variable | 1.39 | Concentration-dependent |

Direct Synthesis Methods for this compound

Metal-Halogen Exchange Reactions

The most efficient approach for preparing this compound involves metal-halogen exchange reactions using 1-bromonaphthalene or 1-chloromethylnaphthalene as starting materials. The general reaction pathway typically employs an alkyllithium reagent such as tert-butyllithium or n-butyllithium to facilitate the exchange process.

The preparation procedure follows this general methodology:

- A solution of 1-bromonaphthalene or 1-chloromethylnaphthalene is prepared in anhydrous THF under an inert atmosphere (typically nitrogen or argon)

- The solution is cooled to low temperature (-78°C using a dry ice-acetone bath)

- Alkyllithium reagent (tert-butyllithium is often preferred due to its higher reactivity) is added dropwise

- The reaction mixture is stirred at low temperature for a specified period (typically 15-30 minutes)

- The temperature is gradually raised to complete the exchange reaction

This methodology is analogous to the preparation of 2-lithium-naphthalene from 2-bromonaphthalene as described in the synthesis of 1-methyl-3-(naphthalen-2-yl)cyclopentadiene.

Deprotonation of 1-Methylnaphthalene

Direct deprotonation of 1-methylnaphthalene represents another viable approach for synthesizing this compound. This method utilizes strong bases such as n-butyllithium, lithium diisopropylamide, or other lithium amides to abstract a proton from the methyl group of 1-methylnaphthalene.

The efficacy of this approach depends significantly on:

- The choice of base

- Reaction temperature

- Solvent system

- Presence of coordinating additives

Research on similar benzyl deprotonation reactions suggests that the mechanism involves a pre-complexation step, particularly in substrates containing donor oxygen atoms that can interact with the lithium cation to form mixed dimers. While 1-methylnaphthalene lacks oxygen atoms, the π-system of the naphthalene ring can coordinate with the lithium atom, potentially facilitating the deprotonation process.

Direct Lithiation Using Lithium Metal

A third approach involves direct lithiation using lithium metal in ethereal solvents. This method typically requires:

- Freshly prepared lithium metal (often with sodium as a catalyst)

- An appropriate solvent system (THF or diethyl ether)

- 1-methylnaphthalene or a suitable naphthalene derivative

- A method of activation (ultrasound, heat, or electron transfer agents)

The reaction involves direct insertion of lithium into the carbon-hydrogen bond, forming the desired organolithium compound. This approach is analogous to the preparation of lithium naphthalene described in the research on acetylenic diols, where lithium metal reacts with naphthalene in THF to form lithium naphthalene.

Advanced Preparation Techniques

Temperature Control and Reaction Kinetics

Temperature control is critical for the successful preparation of this compound. Low temperatures (-78°C to -40°C) are typically employed to minimize side reactions and enhance selectivity. Research on arene reduction with lithium metal demonstrates the importance of temperature control in organolithium chemistry.

Influence of Additives on Reaction Efficiency

Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA), hexamethylphosphoramide (HMPA), and 1,4-diazabicyclo[2.2.2]octane (DABCO) can significantly enhance the preparation of organolithium compounds by breaking up aggregates and increasing the reactivity of the lithium species. These additives coordinate to lithium, further polarizing the carbon-lithium bond and accelerating metalation reactions.

Table 2: Effect of Additives on Organolithium Preparation

| Additive | Mechanism of Action | Effect on Reaction Rate | Optimization Considerations |

|---|---|---|---|

| TMEDA | Coordination to Li⁺, disaggregation | Significant increase | Potential for side reactions |

| Crown ethers | Selective Li⁺ complexation | Moderate increase | Less prone to side reactions |

| DABCO | Coordination to Li⁺ | Moderate increase | Good thermal stability |

| HMPA | Strong Li⁺ coordination | Strong increase | Toxicity concerns |

Atmosphere Effects on Reaction Outcomes

Recent research has demonstrated that the atmosphere under which organolithium reactions are conducted can significantly influence reaction outcomes. Studies on arene reduction with lithium and ethylenediamine under various atmospheric conditions showed marked differences in product distribution when reactions were conducted under argon versus oxygen.

For optimized preparation of this compound, an inert atmosphere (typically argon) is essential to prevent unwanted oxidation and side reactions. The influence of atmospheric conditions extends beyond simple oxygen exclusion, potentially affecting reaction kinetics and isomerization pathways.

Comparative Analysis of Preparation Methods

Efficiency and Yield Optimization

Each preparation method offers distinct advantages and limitations. Metal-halogen exchange typically provides the highest yields and purity but requires careful temperature control and anhydrous conditions. Direct deprotonation is operationally simpler but may suffer from lower selectivity and yield. Direct lithiation with lithium metal is the most economical approach but can be limited by surface passivation and reproducibility challenges.

Table 3: Comparative Analysis of Preparation Methods for this compound

| Method | Typical Yield Range | Advantages | Limitations | Optimal Conditions |

|---|---|---|---|---|

| Metal-halogen exchange | 70-95% | High purity, good reproducibility | Requires low temperatures, expensive reagents | -78°C, THF, inert atmosphere |

| Direct deprotonation | 50-80% | Operational simplicity, fewer steps | Lower selectivity, side reactions | -40 to 0°C, THF/TMEDA, inert atmosphere |

| Direct lithiation | 40-70% | Cost-effective, scalable | Surface passivation issues, longer reaction times | Room temperature to reflux, THF, catalytic additives |

Scalability Considerations

For laboratory-scale preparations (1-10 g), metal-halogen exchange represents the most reliable approach due to its high selectivity and yield. For larger-scale preparations, direct lithiation using lithium metal may offer economic advantages despite somewhat lower yields. The choice of method should be guided by the specific requirements of purity, scale, and available resources.

Chemical Reactions Analysis

Types of Reactions: Lithium (naphthalen-1-yl)methanide undergoes various types of reactions, including:

Reduction: It acts as a strong reducing agent, capable of reducing nitrobenzenes, sulfonate esters, and epoxides.

Protonation: The anion is strongly basic and reacts with water or alcohols to form dihydronaphthalene.

Common Reagents and Conditions:

Solvents: THF, DME

Reagents: Metallic lithium, naphthalene

Conditions: Low temperatures, inert atmosphere

Major Products:

Dihydronaphthalene: Formed through protonation reactions

Reduced organic compounds: Resulting from reduction reactions

Scientific Research Applications

Lithium (naphthalen-1-yl)methanide has a wide range of applications in scientific research:

Chemistry: Used as an initiator in anionic polymerizations to synthesize well-defined macromolecules.

Biology: Employed in the reduction of biological molecules for structural studies.

Industry: Utilized in the preparation of nanoparticles and other advanced materials.

Mechanism of Action

The compound exerts its effects through electron transfer from the lithium atom to the naphthalen-1-yl group, forming a radical anion. This radical anion is highly reactive and can participate in various reduction and protonation reactions. The molecular targets and pathways involved include the reduction of metal salts to form nanoparticles and the reduction of organic compounds to their corresponding reduced forms .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Lithium (Naphthalen-1-yl)methanide vs. Methyl Lithium (MeLi)

The naphthalene ring stabilizes the methanide via resonance, reducing charge density at the carbon center compared to MeLi. This delocalization correlates with lower nucleophilicity but greater thermal stability.

This compound vs. Lithium Carbides (e.g., Li₄C)

Lithium carbides like Li₄C exhibit more ionic bonding, with carbon charges ranging from -1.99 (Löwdin) to -3.12 (Bader) . In contrast, the naphthalenyl methanide’s charge distribution is anisotropic, with stronger covalent character due to aromatic conjugation. Additionally, Li₄C synthesis faces challenges in yield and characterization due to thermodynamic instability , whereas the naphthalenyl derivative benefits from kinetic stabilization via steric and electronic effects.

Reactivity and Functional Comparisons

- Nucleophilicity : MeLi exhibits higher nucleophilic reactivity in alkylation reactions, while the naphthalenyl methanide’s bulk and charge delocalization favor selective deprotonation of sterically hindered substrates.

- Base Strength : Both compounds are strong bases, but MeLi is more aggressive in proton abstraction, limiting its use in sensitive reactions.

- Applications : The naphthalenyl methanide is preferred in polymer initiation and asymmetric synthesis, whereas MeLi is used in straightforward alkylations and Grignard-type reactions .

Comparison with Naphthalene Derivatives

Naphthalen-1-ylmethanol (C₁₁H₁₀O), the protonated precursor, adopts a near-planar geometry with O–H···O hydrogen bonding in the crystal lattice . Deprotonation to form the methanide disrupts this network, altering solubility and reactivity. Unlike cytotoxic naphthoquinones (IC₅₀: 7.33–88.23 μM ), the methanide lacks redox-active quinone moieties, rendering it non-cytotoxic but highly reactive in electron-transfer processes.

Q & A

Basic: What synthetic routes are recommended for preparing Lithium (naphthalen-1-yl)methanide, and how is purity validated?

This compound is typically synthesized via deprotonation of naphthalen-1-ylmethane using strong bases like n-butyllithium in anhydrous ethereal solvents. The reaction requires strict inert conditions (argon/nitrogen atmosphere) and low temperatures (−78°C) to prevent side reactions. Purity validation involves:

- NMR spectroscopy : Detection of characteristic downfield shifts for the methanide carbon (though organolithium compounds often require low-temperature NMR due to reactivity).

- X-ray crystallography : Structural confirmation via single-crystal analysis, refined using programs like SHELXL .

- Titration : Reaction with diphenylacetic acid to quantify active lithium content .

Basic: What safety protocols are critical for handling this compound?

This compound is pyrophoric and reacts violently with water. Key precautions include:

- Storage : At 2–8°C in sealed, argon-purged containers with solvents like diethyl ether or diethoxymethane .

- Handling : Use Schlenk lines or gloveboxes for transfers. Avoid exposure to moisture or oxygen.

- Personal protective equipment (PPE) : Flame-resistant lab coats, face shields, and neoprene gloves.

- Waste disposal : Quench with dry alcohol (e.g., iso-propanol) in a fume hood .

Advanced: How does the coordination geometry of this compound influence its deprotonation efficiency?

The lithium ion forms a trigonal-planar coordination with the methanide carbon and solvent molecules (e.g., ethers). Computational studies reveal:

- Li–C bond lengths : Average 224.35 pm, with variations depending on solvent interactions. Shorter bonds correlate with higher basicity.

- Solvent effects : Diethoxymethane enhances stability by forming stronger Li–O bonds (av. 189.4 pm) compared to THF, reducing aggregation and improving reactivity .

- Steric hindrance : The naphthalene ring’s bulkiness limits solvent coordination, increasing the reagent’s accessibility to substrates .

Advanced: What computational approaches predict the electronic structure of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) are used to:

- Model Li–C bond polarization and charge distribution.

- Predict vibrational frequencies (IR) and NMR chemical shifts.

- Compare with experimental X-ray data to validate Li coordination geometry .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

- X-ray crystallography : Resolves Li coordination and bond lengths. SHELX software is standard for refining structures .

- Low-temperature NMR : At −90°C in deuterated THF, the methanide proton appears as a singlet near δ 4.5–5.5 ppm.

- UV-Vis spectroscopy : Detects π→π* transitions in the naphthalene ring (λmax ~ 275 nm) to assess solvent interactions .

Advanced: How can discrepancies between theoretical and experimental Li–C bond lengths be resolved?

Discrepancies often arise from solvent effects or aggregation states not modeled in calculations. Strategies include:

- Solvent parameterization : Adjusting dielectric constants in DFT to match experimental conditions.

- Cryogenic crystallography : Capturing low-temperature structures to minimize thermal motion artifacts.

- Mass spectrometry : Identifying oligomeric species (e.g., dimers/trimers) that alter bond metrics .

Basic: How does solvent choice impact the stability of this compound?

- Diethyl ether : Stabilizes via strong Li–O coordination but may reduce reactivity due to excessive solvation.

- Diethoxymethane : Offers a balance between stability and accessibility, with a higher boiling point (88°C) for room-temperature handling.

- THF : Rarely used due to competitive coordination, which can deactivate the reagent .

Advanced: What strategies improve regioselectivity in deprotonation reactions using this compound?

- Substrate pre-complexation : Pre-coordinating the substrate with Lewis acids (e.g., MgBr2) directs deprotonation to specific sites.

- Temperature control : Lower temperatures (−78°C) favor kinetic control, targeting less acidic protons.

- Solvent tuning : Less-coordinating solvents (e.g., hexanes) increase basicity for challenging deprotonations .

Basic: How is this compound distinguished from other organolithium reagents in reactivity studies?

- Competitive deprotonation assays : Compare rates with substrates of known pKa (e.g., toluene vs. diphenylmethane).

- Kinetic profiling : Monitor reaction progress via in-situ IR or quenching followed by GC-MS.

- Crystallographic comparison : Structural differences (e.g., Li–C bond length vs. methyllithium) correlate with reactivity .

Advanced: How do researchers address inconsistent reactivity reports across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.